4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the rest of the structure.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and an isocyanate functional group.
4-Methoxyphenyl isothiocyanate: Similar to the isocyanate but with a sulfur atom.
Uniqueness
4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
825638-13-9 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-4-2-9(3-5-11)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16) |
InChI Key |
CPFOGDHVBOOTCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=C2C#N |
Origin of Product |
United States |
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